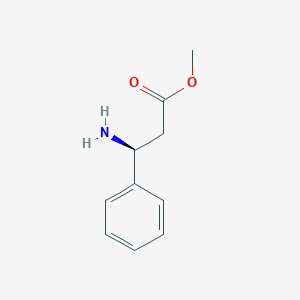

methyl (3S)-3-amino-3-phenylpropanoate

描述

Significance and Context in Organic Synthesis

The significance of methyl (3S)-3-amino-3-phenylpropanoate in organic synthesis lies in its ability to act as a versatile chiral building block. It provides a scaffold upon which chemists can construct more intricate molecular architectures with a defined stereochemistry. This is particularly crucial in the synthesis of pharmaceuticals, where the biological activity of a drug molecule is often intrinsically linked to its stereoisomeric form.

One of the key applications of this compound is in the synthesis of β-lactams, which are core structural motifs in many antibiotic drugs. The amino and ester functionalities of this compound allow for its incorporation into the β-lactam ring system through various cyclization strategies. Furthermore, it is a precursor to other chiral intermediates, such as β-amino aldehydes, which are valuable in a range of organocatalytic reactions.

A notable example of its application is in the synthesis of the anti-HIV drug Maraviroc. researchgate.netresearchgate.net Although various synthetic routes to Maraviroc exist, the core chiral fragment can be derived from (S)-β-phenylalanine methyl ester, highlighting the importance of this building block in accessing complex pharmaceutical agents. researchgate.net

Stereochemical Importance and Chiral Purity in Research

The (3S) stereochemistry of this compound is the cornerstone of its utility. This specific spatial arrangement of the amino and phenyl groups is transferred to the final product, influencing its biological activity. It is well-established that enantiomers of a chiral drug can have significantly different pharmacological and toxicological profiles. For instance, in the case of some bioactive compounds, one enantiomer may exhibit the desired therapeutic effect, while the other may be inactive or even harmful. sci-hub.se

Ensuring the chiral purity of this compound is therefore a critical aspect of its use in research and development. High-performance liquid chromatography (HPLC) using chiral stationary phases is a common and effective method for determining the enantiomeric excess (ee) of this and other chiral compounds. nih.govyakhak.org Various chiral columns, such as those based on polysaccharide derivatives, are employed to separate the (S) and (R) enantiomers, allowing for precise quantification of their ratio. yakhak.org Enzymatic resolution is another powerful technique used to obtain enantiomerically pure β-amino acids and their esters.

The importance of stereochemistry is evident in the biological activity of compounds derived from this chiral building block. For example, in the development of leukotriene D4 receptor antagonists, the biological activity of the final products was found to be dependent on the stereochemistry of the synthetic intermediates. nih.gov Similarly, in the synthesis of 3-phenyl-clavams, the different stereoisomers exhibited varying levels of inhibition against bacterial enzymes, with the (3R,5R)-diastereomer showing the highest activity. nih.gov

Overview of Research Trajectories and Applications

The research applications of this compound are diverse and continue to expand. Its primary role is as a precursor to more complex molecules with specific biological activities.

Synthesis of Bioactive Molecules:

A significant area of application is in the synthesis of enzyme inhibitors. For example, it has been used as a starting material for the preparation of inhibitors of enzymes such as arginase and aminopeptidase (B13392206) N, which are targets for various diseases. nih.govresearchgate.net The chiral nature of the starting material is crucial for achieving the desired stereochemistry in the final inhibitor, which in turn governs its binding affinity and selectivity for the target enzyme.

Furthermore, this compound is utilized in the synthesis of β-peptides, which are analogues of natural peptides with enhanced stability towards enzymatic degradation. unifi.it The incorporation of β-amino acids like (3S)-3-amino-3-phenylpropanoic acid into peptide chains can induce novel secondary structures and biological activities.

The following table summarizes some of the key applications and the types of compounds synthesized from this compound:

| Application Area | Target Molecule/Class | Significance |

| Antiviral Agents | Maraviroc (HIV entry inhibitor) | A key chiral fragment can be derived from this compound. researchgate.netresearchgate.net |

| Antibiotics | β-Lactams | Core structural motif of many antibiotics. |

| Enzyme Inhibitors | Arginase and Aminopeptidase N inhibitors | Potential therapeutics for various diseases. nih.govresearchgate.net |

| Peptidomimetics | β-Peptides | Enhanced stability and novel biological activities. unifi.it |

| Leukotriene D4 Receptor Antagonists | MK-571 analogues | Treatment of asthma and other inflammatory conditions. nih.gov |

Detailed Research Findings:

Recent research has focused on developing efficient and stereoselective methods for the synthesis of complex molecules using this compound. For instance, organocatalytic approaches have been developed for the enantioselective synthesis of β-amino aldehydes from this precursor, which are then used in subsequent transformations to build molecular complexity. researchgate.net

The following table presents a selection of research findings related to the synthesis and application of compounds derived from this compound:

| Precursor | Reaction/Transformation | Product | Yield (%) | Enantiomeric Excess (ee %) |

| (S)-β-phenylalanine methyl ester | Boc protection, DIBAL reduction | Aldehyde intermediate for Maraviroc synthesis | 90 (Boc protection) | Not reported |

| This compound | Conversion to isocyanate | Methyl (S)-2-isocyanato-3-phenylpropanoate | >99 | >99 |

| Racemic ethyl 3-hydroxy-3-phenylpropanoate | Enzymatic resolution with PCL | (R)-ethyl 3-hydroxy-3-phenylpropanoate | 50 | 98 |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

methyl (3S)-3-amino-3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-13-10(12)7-9(11)8-5-3-2-4-6-8/h2-6,9H,7,11H2,1H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKIOBYHZFPTKCZ-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(C1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C[C@@H](C1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20354971 | |

| Record name | methyl (3S)-3-amino-3-phenylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20354971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37088-66-7 | |

| Record name | methyl (3S)-3-amino-3-phenylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20354971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl (S)-3-amino-3-phenylpropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (S)-Methyl 3-amino-3-phenylpropanoate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y747B94QF9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for Methyl 3s 3 Amino 3 Phenylpropanoate

Stereoselective Synthesis Approaches

Achieving the desired (S)-stereochemistry at the C3 position is the primary challenge in the synthesis of methyl (3S)-3-amino-3-phenylpropanoate. Various stereoselective strategies have been developed to address this, ranging from biocatalytic resolutions to asymmetric chemical syntheses.

Biocatalytic Strategies

Biocatalysis offers a powerful and green alternative to traditional chemical methods, leveraging the high selectivity of enzymes to produce enantiopure compounds.

Enzymatic kinetic resolution is a widely used method for separating enantiomers from a racemic mixture. Lipase B from Candida antarctica (Cal-B) has proven to be a highly effective biocatalyst for the resolution of racemic N-protected methyl 3-amino-3-phenylpropanoate derivatives. aip.orgresearchgate.net The process typically involves the enantioselective transesterification or hydrolysis of the racemic ester. researchgate.net

For this resolution to be successful, the amine functionality of the substrate must first be protected with a suitable group. A variety of protecting groups, such as Benzoyl (Bz), Carboxybenzyl (Cbz), tert-Butoxycarbonyl (Boc), and Fluorenylmethyloxycarbonyl (Fmoc), are compatible with this enzymatic process. aip.orgresearchgate.net In a typical transesterification reaction, Cal-B selectively acylates the (R)-enantiomer, leaving the desired (S)-enantiomer unreacted. This allows for the separation of the two enantiomers, yielding the (S)-ester with high optical purity and good conversion rates. researchgate.netd-nb.info This method is valued for producing optically pure enantiomers suitable for use as key chiral intermediates in pharmaceutical synthesis. researchgate.net

| Parameter | Description |

|---|---|

| Enzyme | Lipase B from Candida antarctica (Cal-B) |

| Reaction Type | Kinetic Resolution via Transesterification or Hydrolysis |

| Substrate | Racemic N-protected methyl 3-amino-3-phenylpropanoate |

| Common Protecting Groups | Bz, Cbz, Boc, Fmoc aip.orgresearchgate.net |

| Outcome | High conversion and production of enantiomerically pure products (>99% ee) researchgate.net |

Whole-cell biotransformations provide an efficient method for asymmetric synthesis, avoiding the need for enzyme purification and facilitating cofactor regeneration. nih.gov Genetically engineered microorganisms, such as Escherichia coli, can be designed to express specific enzymes like transaminases (TAs), which are capable of synthesizing chiral amines from prochiral ketones. nih.govdovepress.com

In this approach, a β-keto ester is converted into the corresponding chiral β-amino ester. Transaminases, which are pyridoxal 5'-phosphate (PLP)-dependent enzymes, catalyze the transfer of an amino group from an amino donor to the ketone substrate. dovepress.comresearchgate.net This reaction can be highly stereoselective, producing either the (R) or (S) enantiomer depending on the specific transaminase used. researchgate.net This method is advantageous as it can achieve theoretical yields of up to 100%, unlike kinetic resolutions which are limited to a 50% maximum yield. nih.gov

| Parameter | Description |

|---|---|

| Biocatalyst | Engineered whole cells (e.g., E. coli) expressing transaminases |

| Reaction Type | Asymmetric synthesis via reductive amination |

| Starting Material | Methyl 3-oxo-3-phenylpropanoate (a prochiral β-keto ester) |

| Key Enzyme Class | Amine Transaminases (ATAs / TAs) researchgate.net |

| Cofactor | Pyridoxal 5'-phosphate (PLP) dovepress.comresearchgate.net |

Chemoenzymatic Synthesis Protocols

Chemoenzymatic synthesis combines the advantages of both chemical and enzymatic steps to create efficient and selective reaction cascades. The synthesis of this compound can be achieved through a chemoenzymatic route that begins with a chemically synthesized substrate, which is then transformed using a highly selective biocatalyst.

A prime example is a cascade reaction where a chemically prepared β-keto ester, methyl 3-oxo-3-phenylpropanoate, serves as the substrate for a whole-cell biocatalyst. researchgate.net This biocatalyst, containing an engineered transaminase, performs the asymmetric amination to yield the final chiral product. In some cascades, a lipase is used first to generate a β-keto acid from the ester, which is then converted by the transaminase. researchgate.net This integration of chemical synthesis with biocatalysis allows for the production of complex, high-value chiral molecules from simpler, readily available starting materials.

Chiral Reagent-Mediated Syntheses

Asymmetric synthesis using chiral reagents or auxiliaries is a cornerstone of modern organic chemistry. These methods involve the use of an enantiopure reagent that directs the stereochemical outcome of a reaction. One established approach for synthesizing β-amino esters involves the diastereoselective addition of a nucleophile to a chiral N-sulfinylimine. nih.gov

In this strategy, benzaldehyde is first condensed with an enantiopure sulfinamide, such as (R)-tert-butanesulfinamide, to form a chiral N-sulfinylimine. The subsequent addition of a Reformatsky reagent (a zinc enolate derived from a bromoacetate ester) proceeds with high diastereoselectivity, controlled by the chiral sulfinyl group. The sulfinyl auxiliary can then be cleaved under mild acidic conditions to afford the desired β-amino ester in high enantiomeric excess.

Diastereoselective Synthetic Pathways

Diastereoselective synthesis provides an alternative route to enantiopure compounds through the formation and separation of diastereomers. A classic method involves the resolution of a racemic amine via the formation of diastereomeric salts with a chiral resolving agent.

For the synthesis of this compound, the racemic methyl 3-amino-3-phenylpropanoate is reacted with an enantiopure chiral acid, such as N-tosyl-L-proline. google.com This reaction forms a pair of diastereomeric salts that exhibit different physical properties, most notably solubility. Due to this difference, one of the diastereomeric salts can be selectively crystallized from a suitable solvent system. After separation by filtration, the purified diastereomeric salt is treated with a base to neutralize the chiral acid and liberate the enantiomerically pure (S)-β-amino ester. google.com The resolving agent can often be recovered and reused.

| Step | Procedure | Principle |

|---|---|---|

| 1 | Reaction of the racemic amine with an enantiopure chiral acid (e.g., N-tosyl-L-proline). google.com | Formation of a mixture of two diastereomeric salts. |

| 2 | Selective crystallization of one diastereomer from a solvent. | Diastereomers have different solubilities. |

| 3 | Separation of the solid and liquid phases (e.g., by filtration). | Physical separation of the diastereomeric salts. |

| 4 | Treatment of the purified diastereomeric salt with a base. | Liberation of the enantiomerically pure free amine. |

Enantiomeric Excess Control and Determination in Synthesis

The control and accurate determination of enantiomeric excess (ee) are paramount in the synthesis of chiral molecules like this compound. Various analytical techniques are employed to ensure the enantiopurity of the final product.

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the enantiomeric excess of chiral compounds. heraldopenaccess.us This can be achieved using either a chiral stationary phase (CSP) that allows for the direct separation of enantiomers or by derivatizing the analyte with a chiral agent to form diastereomers that can be separated on a standard achiral column. heraldopenaccess.usmdpi.com For instance, chiral fluorescent derivatization reagents can be used to create diastereomers that are readily separable. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy offers another powerful tool for ee determination. nih.gov Chiral solvating agents or chiral derivatizing agents can be added to the NMR sample, leading to the formation of diastereomeric complexes that exhibit distinct signals in the NMR spectrum. researchgate.net The integration of these signals allows for the calculation of the enantiomeric ratio. acs.org For example, a boronic acid-based assembly can be used to create a mixture of diastereoisomers from a primary amine, and the ratio of these can be observed through ¹H NMR spectroscopy to infer the ee. acs.org Another advanced NMR technique involves the use of 19F NMR after derivatization with a fluorine-containing reagent, which can provide clean baseline peak separations of enantiomers. acs.org

Table 1: Methods for Determination of Enantiomeric Excess

| Method | Principle | Advantages |

|---|---|---|

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Direct separation, high accuracy. heraldopenaccess.us |

| NMR Spectroscopy with Chiral Derivatizing Agents | Conversion of enantiomers into diastereomers with distinct NMR spectra. | Rapid analysis, provides structural information. nih.govresearchgate.net |

Conventional and Novel Synthetic Routes

A variety of synthetic strategies have been developed for the preparation of this compound, ranging from classical reduction and inversion methods to more modern one-pot syntheses and derivatizations from precursors.

Reduction-Based Syntheses

Reduction-based approaches are a common strategy for the synthesis of β-amino esters. One such method involves the reduction of a suitable precursor, such as a β-azido or a β-keto ester. For example, the corresponding β-azido ester can be reduced to the desired β-amino ester. Another approach is the reductive amination of a β-keto ester, such as methyl 3-oxo-3-phenylpropionate, which can provide the target compound in good yield. lookchem.com

A one-pot tandem reduction-olefination process has also been reported for the synthesis of related chiral allylic amines from N-protected α-amino esters, which avoids the isolation of the intermediate aldehyde. beilstein-journals.org This highlights the potential for developing similar one-pot reduction strategies for β-amino esters.

Inversion Methodologies

The Mitsunobu reaction is a powerful tool for achieving the inversion of stereochemistry at a chiral center. nih.govorganic-chemistry.org This reaction allows for the conversion of a secondary alcohol to a variety of other functional groups, including amines, with a clean inversion of configuration. missouri.edunih.gov In the context of synthesizing this compound, a precursor such as methyl (3R)-3-hydroxy-3-phenylpropanoate could be subjected to a Mitsunobu reaction with a nitrogen nucleophile, such as phthalimide or an azide, followed by deprotection or reduction to yield the desired (3S)-amino ester. The acidic nature of the nucleophile is a key consideration for a successful Mitsunobu reaction. missouri.edu

Table 2: Key Reagents in Mitsunobu Reaction for Stereoinversion

| Reagent | Role |

|---|---|

| Triphenylphosphine (PPh₃) | Activates the alcohol. |

| Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) | Oxidant that facilitates the reaction. |

| Nitrogen Nucleophile (e.g., Phthalimide, Hydrazoic acid) | Displaces the activated hydroxyl group with inversion of configuration. |

One-Pot Synthesis Approaches

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and simplified procedures. A one-pot synthesis of 3-amino-3-phenylpropionic acid esters has been developed involving the reaction of benzaldehyde, malonic acid, and ammonium acetate in a suitable solvent, followed by an in-situ esterification. google.com This method avoids the isolation of intermediates, leading to a more streamlined process. google.com The choice of solvent and the molar ratios of the reactants are critical for optimizing the yield of the final product. google.com

Another one-pot approach involves the Mannich-type reaction of an aldehyde, an amine, and a silyl enol ether, catalyzed by zinc tetrafluoroborate, to produce β-amino ketones or esters in high yields. organic-chemistry.org

Aminoesterification and Aminoacylation of Alkenes

The direct addition of an amino group and an ester functionality across a double bond represents an atom-economical approach to β-amino esters. The asymmetric aminohydroxylation (AA) of cinnamate esters, catalyzed by osmium and a chiral ligand, is a well-established method for the synthesis of protected β-amino-α-hydroxy esters. organic-chemistry.orgnih.gov By selecting the appropriate chiral ligand, it is possible to control the regioselectivity of the reaction to favor the desired β-amino product. organic-chemistry.org While this method primarily yields α-hydroxy-β-amino esters, modifications or subsequent transformations could potentially lead to the desired this compound.

Derivatization from Precursor Molecules

The target compound can be synthesized from readily available chiral precursors. One common method is the esterification of (S)-3-amino-3-phenylpropanoic acid. This can be achieved by reacting the amino acid with methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid or thionyl chloride. lookchem.comresearchgate.net

Another approach involves the derivatization of other chiral molecules. For instance, a patent describes a synthesis starting from L-diethyl tartrate, which is converted to a chiral 3-hydroxy azetidin-2-one compound. Subsequent reduction and ring-opening of this intermediate can yield the corresponding amino alcohol, which could then be esterified to the target compound. google.com

Table 3: Summary of Synthetic Routes

| Synthetic Route | Key Precursor(s) | Key Transformation(s) |

|---|---|---|

| Reduction-Based Synthesis | Methyl 3-oxo-3-phenylpropionate | Reductive amination |

| Inversion Methodology | Methyl (3R)-3-hydroxy-3-phenylpropanoate | Mitsunobu reaction |

| One-Pot Synthesis | Benzaldehyde, malonic acid, ammonium acetate | Condensation and in-situ esterification google.com |

| Aminoesterification of Alkene | Methyl cinnamate | Asymmetric aminohydroxylation (modified) |

| Derivatization from Precursor | (S)-3-amino-3-phenylpropanoic acid | Esterification lookchem.comresearchgate.net |

Scalability and Process Optimization in Research Synthesis

The transition from laboratory-scale synthesis to larger, more industrially viable production of this compound necessitates a focus on scalability and process optimization. Research in this area targets the development of methodologies that are not only high-yielding and efficient but also cost-effective, safe, and environmentally sustainable. Key strategies include the implementation of one-pot reactions to reduce the number of operational steps and the optimization of reaction conditions to maximize throughput and purity.

A significant advancement in the scalable synthesis of 3-amino-3-phenylpropionic acid esters is the development of a one-pot process. google.com This technique streamlines the synthesis by combining multiple reaction steps into a single operation, thereby avoiding the costly and time-consuming isolation and purification of intermediates. google.com One such reported method begins with benzaldehyde, malonic acid, and ammonium acetate as raw materials, which react in a solvent, followed by an in-situ esterification reaction to yield the final ester product. google.com This approach significantly improves process efficiency, a critical factor for large-scale manufacturing. google.com

The following table summarizes and compares different optimized strategies that are conducive to the scalable synthesis of this compound and its analogs.

Table 1: Comparison of Optimized Synthetic Strategies

| Synthetic Strategy | Key Reagents | Reported Yield | Advantages for Scalability | Source |

|---|---|---|---|---|

| One-Pot Synthesis from Benzaldehyde | Malonic acid, Ammonium acetate, Thionyl chloride, Methanol | 61% | Reduces the number of unit operations by avoiding the isolation of the intermediate amino acid. | google.com |

| One-Pot Synthesis from Benzaldehyde | Malonic acid, Ammonium acetate, Thionyl chloride, Ethanol | 78% | Streamlined process suitable for large-scale production with minimal handling of intermediates. | google.com |

| Direct Esterification | 3-Amino-3-phenylpropionic acid, Sulfuric acid, Methanol | 99% | Extremely high yield in the final conversion step, simplifying purification and maximizing output. | lookchem.com |

| Base-mediated Deprotection | Methyl 3-amino-3-phenylpropionate hydrochloride, Potassium carbonate | 96% | High-yielding conversion from the stable hydrochloride salt under mild conditions. | lookchem.com |

These research findings underscore the importance of process design in achieving commercially viable production. By focusing on one-pot procedures and optimizing individual reaction steps, chemists can develop robust and efficient syntheses suitable for scaling up the production of this compound.

Chemical Reactivity and Transformation Studies of Methyl 3s 3 Amino 3 Phenylpropanoate

Reactivity of Amine and Ester Functionalities

The presence of both an amine and an ester group on the same carbon backbone dictates the chemical behavior of methyl (3S)-3-amino-3-phenylpropanoate. The amine group, with its lone pair of electrons, typically acts as a nucleophile, while the ester group's carbonyl carbon is electrophilic and susceptible to nucleophilic acyl substitution. Selective transformation of one group in the presence of the other is a key consideration in synthetic applications.

The primary amine in this compound is a potent nucleophile, readily participating in reactions with a variety of electrophiles. This nucleophilicity is the basis for the acylation and alkylation reactions that are fundamental to modifying the amine group. These transformations are types of nucleophilic substitution or addition-elimination reactions where the amine attacks an electrophilic center, leading to the formation of new nitrogen-carbon or nitrogen-heteroatom bonds. The outcomes of these reactions are heavily influenced by the nature of the electrophile, the solvent, and the presence of a base.

Acylation Reactions

N-acylation is a common transformation for amino esters, converting the primary amine into an amide. This reaction is typically achieved by treating the amino ester with an acylating agent such as an acyl chloride, acid anhydride, or a carboxylic acid activated with a coupling reagent. These reactions are often performed in the presence of a non-nucleophilic base to neutralize the acidic byproduct. The resulting N-acyl derivatives are important intermediates in peptide synthesis and medicinal chemistry. libretexts.orgguidechem.com

Alkylation Reactions

The amine group can also undergo N-alkylation through nucleophilic substitution on an alkyl halide. Direct alkylation can sometimes lead to mixtures of mono- and di-alkylated products. More controlled methods often involve reductive amination with an aldehyde or ketone, or the use of specific alkylating agents under carefully controlled conditions. ontosight.ai For instance, N-methylation can be achieved using reagents like methyl iodide in the presence of a base such as sodium hydride. ontosight.ai Such modifications are used to increase the lipophilicity of molecules, which can improve their bioavailability. ontosight.ai

| Reaction Type | Reagent Class | Example Reagent | Product Functional Group |

| Acylation | Acyl Halide | Acetyl chloride, Benzoyl chloride | Amide |

| Acid Anhydride | Acetic anhydride | Amide | |

| Activated Acid | Carboxylic acid + Coupling Agent (e.g., BOP, PyBOP) | Amide | |

| Alkylation | Alkyl Halide | Methyl iodide, Benzyl (B1604629) bromide | Secondary/Tertiary Amine |

| Reductive Amination | Aldehyde/Ketone + Reducing Agent (e.g., NaBH₃CN) | Secondary/Tertiary Amine |

The acylation and alkylation reactions described above lead to the formation of a wide array of N-substituted and N-acyl derivatives. These derivatization strategies are crucial for building molecular complexity and modulating the physicochemical properties of the parent compound.

N-acyl derivatives, such as N-acetyl or N-benzoyl compounds, are often more stable and less basic than the parent amine. This modification is a key step in the synthesis of peptides and other amide-containing bioactive molecules. youtube.com N-alkylation introduces alkyl groups onto the nitrogen atom, creating secondary or tertiary amines. These N-substituted derivatives are prevalent in many pharmaceutical compounds, where the nature of the alkyl group can be fine-tuned to optimize biological activity. ontosight.aiacs.org

Carbon-Carbon Bond Forming Reactions

Beyond reactions at the amine and ester functionalities, this compound can participate in carbon-carbon bond-forming reactions at the α-carbon (the carbon adjacent to the ester carbonyl). This reactivity is accessed by deprotonation of the α-hydrogen with a strong, non-nucleophilic base to form an enolate.

The resulting enolate is a powerful carbon nucleophile that can react with electrophiles, such as alkyl halides, in an alkylation reaction. libretexts.org This process allows for the introduction of new substituents at the C-2 position of the propanoate backbone. The reaction of β-amino ester lithium enolates has been shown to proceed with high diastereoselectivity, which is critical for the synthesis of stereochemically complex molecules. nih.govresearchgate.net

The general process for the alkylation of a β-amino ester is outlined below:

Enolate Formation: The β-amino ester is treated with a strong base, such as lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide (LiHMDS), at low temperature (e.g., -78 °C) to quantitatively form the lithium enolate. nih.gov

Alkylation: The pre-formed enolate is then treated with an alkyl halide (R-X), which undergoes an SN2 reaction with the nucleophilic α-carbon to form the α-alkylated β-amino ester. libretexts.org

Mechanistic studies have revealed that these lithium enolates can exist as complex aggregates, such as hexamers, and that the alkylation may occur directly on these aggregates. nih.govresearchgate.net This reaction provides a powerful method for synthesizing β-amino acids with substitution at the α-position.

Derivatization for Functional Group Interconversion

Functional group interconversion involves the transformation of one functional group into another. For this compound, a key example is the conversion of the primary amine into an isocyanate.

The amine functionality of this compound can be converted into a highly reactive isocyanate group (-N=C=O). Isocyanates are versatile synthetic intermediates used in the preparation of ureas, carbamates, and other heterocyclic compounds.

A common and efficient method for this transformation is the reaction of the amino ester with a phosgene (B1210022) equivalent, such as triphosgene (B27547) (bis(trichloromethyl) carbonate). The reaction is typically carried out in a biphasic system of an organic solvent (like dichloromethane) and an aqueous base (like saturated sodium bicarbonate) at low temperatures. This procedure is known to be rapid, high-yielding, and proceeds without significant racemization of the adjacent stereocenter.

| Reagent | Base | Solvent System | Typical Yield | Reference |

| Triphosgene | NaHCO₃ (aq) | Dichloromethane / Water | >95% | |

| Phosgene (in Toluene) | Pyridine | Toluene | Variable | |

| Di-tert-butyl dicarbonate | DMAP | Dichloromethane | High |

The resulting methyl (3S)-3-isocyanato-3-phenylpropanoate is a valuable building block for further synthetic elaborations, particularly in the construction of peptidomimetics and polymers.

Derivatization Protocols for Analytical and Biological Applications

The chemical modification of this compound through derivatization is a key strategy employed for both enhancing its detectability in analytical procedures and for the synthesis of new molecules with potential biological activities. These protocols typically target the primary amine functionality of the molecule, allowing for the attachment of various chemical moieties that can confer desirable properties, such as chirality for separation, fluorescence for detection, or specific functionalities to interact with biological targets.

For analytical applications, derivatization is often a prerequisite for accurate quantification and chiral purity assessment, especially in complex biological matrices. Chiral derivatizing agents are crucial for the separation of enantiomers by forming diastereomeric pairs that can be resolved using standard achiral chromatography. Fluorescent labeling, on the other hand, significantly improves detection sensitivity in techniques like high-performance liquid chromatography (HPLC).

In the context of biological applications, derivatization of this compound serves as a foundational step in the synthesis of peptidomimetics and other novel chemical entities. By modifying the core structure, researchers can explore structure-activity relationships and develop compounds with tailored pharmacological profiles. Multi-component reactions, such as the Ugi reaction, are powerful tools in this regard, enabling the rapid generation of diverse molecular scaffolds from the parent β-amino ester.

Analytical Derivatization Protocols

Protocols for the analytical derivatization of amino acids, which are applicable to this compound, primarily focus on enhancing chromatographic separation and detection.

Table 1: Chiral Derivatization for Enantiomeric Separation

| Derivatizing Agent | Reagents and Conditions | Purpose |

| Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA) | 1% solution of Marfey's reagent in acetone, sample dissolved in 1M NaHCO3, reaction at 40°C for 1 hour, followed by neutralization with 2N HCl. | Forms diastereomers for the chiral separation and quantification of amino acid enantiomers using reverse-phase HPLC. nih.govmdpi.com |

| Advanced Marfey's Reagent (e.g., Nα-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide, L-FDLA) | Similar to Marfey's reagent protocol, often with slight modifications in reaction time and temperature to optimize derivatization for specific amino acids. | Offers potentially higher sensitivity and better separation for certain amino acid enantiomers compared to the original Marfey's reagent. mdpi.com |

Table 2: Fluorescent Labeling for Enhanced Detection

| Derivatizing Agent | Reagents and Conditions | Purpose |

| o-Phthalaldehyde (OPA) | OPA solution in the presence of a thiol (e.g., 2-mercaptoethanol (B42355) or 3-mercaptopropionic acid) in a borate (B1201080) buffer (pH 9-10). The reaction is rapid at room temperature. | Forms highly fluorescent isoindole derivatives for sensitive detection of primary amines in HPLC. niscpr.res.inresearchgate.net |

Derivatization for Biological Applications

The synthesis of novel derivatives of this compound is a common strategy in drug discovery to create compounds with potential therapeutic value.

Table 3: Synthesis of Peptidomimetics via the Ugi Reaction

| Reaction | Reactants | General Conditions | Application |

| Ugi four-component reaction (U-4CR) | This compound (amine component), an aldehyde or ketone, a carboxylic acid, and an isocyanide. | Typically carried out in polar solvents like methanol (B129727) or trifluoroethanol at room temperature. | A one-pot synthesis of α-acylamino amide derivatives, which are valuable scaffolds for creating peptidomimetics and compound libraries for biological screening. nih.govbeilstein-journals.org |

Table 4: Synthesis of Urea (B33335) and Thiourea (B124793) Derivatives

| Derivative Type | Reagents and Conditions | Application |

| Urea Derivatives | Reaction of the primary amine with an isocyanate in a suitable solvent. | Synthesis of compounds with potential biological activities; urea moieties are common in pharmaceuticals. nih.gov |

| Thiourea Derivatives | Reaction of the primary amine with an isothiocyanate, often in a solvent like ethanol. | Creation of molecules for biological evaluation, as thiourea derivatives are known to possess a wide range of pharmacological properties. mdpi.comaensiweb.com |

Table 5: N-Acyl Derivatives for Biological Evaluation

| Acylating Agent | General Conditions | Application |

| Various Acyl Chlorides or Carboxylic Acids (with coupling agents) | Reaction of the primary amine with an acyl chloride in the presence of a base, or with a carboxylic acid using a coupling agent (e.g., DCC, EDC). | To produce N-acyl derivatives for screening for various biological activities, such as antimicrobial or anticancer effects. mdpi.comresearchgate.net |

Biological and Pharmacological Research Perspectives of Methyl 3s 3 Amino 3 Phenylpropanoate

Mechanisms of Biological Interaction and Molecular Targeting

The biological activities of compounds derived from methyl (3S)-3-amino-3-phenylpropanoate are rooted in their specific interactions with biological macromolecules and their influence on cellular signaling cascades. While research on the direct biological effects of the title compound is ongoing, studies on its close derivatives provide valuable insights into its potential mechanisms of action.

Enzyme and Receptor Interactions

Research has indicated that derivatives of 3-amino-3-phenylpropanoic acid can exhibit significant affinity for specific receptors. For instance, a study on 3-amino-3-phenylpropionamide derivatives revealed their potent binding to the mu (µ) opioid receptor nih.gov. The µ-opioid receptors are G-protein coupled receptors that are the primary targets for opioid analgesics like morphine wikipedia.org. The interaction of these derivatives with the µ-opioid receptor suggests that the 3-amino-3-phenylpropyl scaffold could be a promising pharmacophore for the design of novel receptor ligands.

While direct enzymatic inhibition or activation by this compound is not extensively documented, the metabolism of related β-phenylalanine derivatives involves enzymes such as β-phenylalanine aminotransferase. This suggests that the compound could potentially interact with enzymes involved in amino acid metabolism.

| Derivative Class | Potential Molecular Target | Observed or Inferred Interaction |

|---|---|---|

| 3-Amino-3-phenylpropionamides | Mu (µ) Opioid Receptor | High-affinity binding, suggesting potential as receptor ligands. nih.gov |

| β-Phenylalanine derivatives | β-Phenylalanine Aminotransferase | Potential substrate or inhibitor in amino acid metabolic pathways. |

Modulation of Cellular Pathways

The interaction of molecules with enzymes and receptors invariably leads to the modulation of intracellular signaling pathways. Although direct studies on this compound are limited, research on a related compound, methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate (MHPAP), has demonstrated the ability to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The NF-κB pathway is a crucial regulator of inflammatory responses, and its inhibition can lead to anti-inflammatory effects. This finding suggests that derivatives of this compound could potentially be developed as modulators of key cellular pathways involved in inflammation and other disease processes.

Applications as Chiral Building Blocks in Medicinal Chemistry

The primary and most well-documented application of this compound is its use as a chiral building block in the synthesis of complex pharmaceutical compounds. Its stereochemically defined structure is crucial for the enantioselective synthesis of drugs where specific stereoisomers are required for therapeutic efficacy.

Synthesis of Therapeutically Relevant Compounds

This compound hydrochloride is a key intermediate in the synthesis of Maraviroc, an antiretroviral drug used in the treatment of HIV. nih.gov Maraviroc is a CCR5 receptor antagonist, and its specific stereochemistry is essential for its therapeutic activity.

Furthermore, the corresponding carboxylic acid, (S)-3-amino-3-phenylpropionic acid, is utilized in the synthesis of Dapoxetine, a selective serotonin reuptake inhibitor (SSRI) used for the treatment of premature ejaculation. The chirality of the 3-amino-3-phenylpropanoic acid backbone is a critical determinant of the pharmacological activity of these drugs.

| Drug | Therapeutic Class | Role of the Chiral Building Block |

|---|---|---|

| Maraviroc | Antiretroviral (CCR5 receptor antagonist) | This compound hydrochloride is a key intermediate. nih.gov |

| Dapoxetine | Selective Serotonin Reuptake Inhibitor (SSRI) | Synthesized from the corresponding (S)-3-amino-3-phenylpropionic acid. |

Design and Synthesis of Peptidomimetics and Oligopeptides

β-amino acids, such as the core structure of this compound, are of significant interest in the design of peptidomimetics. Peptidomimetics are compounds that mimic the structure and function of natural peptides but often exhibit improved properties such as enhanced stability against enzymatic degradation and better oral bioavailability. The incorporation of β-amino acids into peptide chains can induce unique secondary structures, including helices and turns, which can be exploited to design molecules with specific biological activities. While specific examples of peptidomimetics synthesized directly from this compound are not abundant in the literature, its structure makes it an ideal candidate for such applications.

Role in Protein Synthesis and Metabolic Pathways

In the realm of protein biosynthesis, β-amino acids are generally not incorporated into proteins by the ribosomal machinery. The ribosome is highly specific for α-amino acids, and therefore, this compound is not expected to be a direct participant in protein synthesis.

Regarding its metabolic fate, the compound is a derivative of the aromatic amino acid phenylalanine. The metabolic pathways of phenylalanine are well-characterized and involve enzymes such as phenylalanine hydroxylase and various aminotransferases. It is plausible that this compound, after hydrolysis of the methyl ester, could enter into the metabolic pathways of β-phenylalanine. However, specific studies detailing the metabolic fate of this particular methyl ester are limited.

Investigations into Bioactivity of Derivatives and Analogues

The therapeutic potential of a core chemical structure is often expanded through the synthesis and evaluation of its derivatives and analogues. Research into compounds structurally related to this compound has explored a range of biological activities, uncovering potential applications in cytotoxicity, anti-inflammatory, antibacterial, and receptor antagonism contexts.

The investigation of derivatives for cytotoxic activity is a cornerstone of anticancer research. A study involving novel N-(α-bromoacyl)-α-amino esters included the synthesis and evaluation of methyl 2-(2-bromo-3-methylbutanamido)-3-phenylpropanoate, a structural analogue of the subject compound. nih.govmdpi.com The cytotoxicity of this and other related esters was assessed against HeLa (human cervical cancer) and RAW264.7 (mouse macrophage) cell lines using MTT assays. mdpi.com

The findings indicated that methyl 2-(2-bromo-3-methylbutanamido)-3-phenylpropanoate exhibited significant toxicity on HeLa cells only at the highest tested concentration of 100 μM. mdpi.com It also showed some toxicity on RAW264.7 macrophage cells at this same concentration. mdpi.com Another derivative, methyl 2-(2-bromo-3-methylbutanamido)-2-phenylacetate, showed no cytotoxic effects on HeLa cells but did significantly decrease the viability of RAW264.7 cells by about 23% at 100 μM. mdpi.com The study concluded that the generally low level of cytotoxicity for these compounds might be a beneficial feature for their potential incorporation into prodrugs. nih.govmdpi.com

Cytotoxicity of N-(α-bromoacyl)-α-amino Ester Derivatives

| Compound | Cell Line | Concentration | Observed Effect |

|---|---|---|---|

| methyl 2-(2-bromo-3-methylbutanamido)-3-phenylpropanoate | HeLa | 100 μM | Significant toxicity observed |

| methyl 2-(2-bromo-3-methylbutanamido)-3-phenylpropanoate | RAW264.7 | 100 μM | Some toxicity observed |

| methyl 2-(2-bromo-3-methylbutanamido)-2-phenylacetate | HeLa | Up to 100 μM | No cytotoxic effects |

| methyl 2-(2-bromo-3-methylbutanamido)-2-phenylacetate | RAW264.7 | 100 μM | ~23% decrease in viability |

Derivatives of amino-phenylpropanoates have shown significant promise as anti-inflammatory agents. One notable derivative, Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate (MHPAP), has been identified as a potent cell-permeable compound that inhibits inflammatory cytokines. nih.gov In studies using lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs), MHPAP was found to significantly inhibit the production of several key inflammatory signaling molecules. nih.gov The mechanism of action appears to involve the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signal pathway. nih.gov

The inhibitory concentrations (IC₅₀) of MHPAP against these cytokines in LPS-stimulated PBMCs were determined, highlighting its potency, particularly against IL-6 and IL-1β. nih.gov

Inhibitory Activity of MHPAP against Inflammatory Cytokines

| Cytokine | IC₅₀ Value (μM) |

|---|---|

| Interleukin-6 (IL-6) | 0.85 |

| Interleukin-1beta (IL-1β) | 0.87 |

| Tumor Necrosis Factor-alpha (TNF-α) | 1.22 |

| Interleukin-8 (IL-8) | 1.58 |

Further research on other complex derivatives has reinforced the anti-inflammatory potential of this chemical class. A pyrrole derivative, 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid, was evaluated in a carrageenan-induced paw edema model in rats. nih.govharvard.edu After 14 days of administration, all tested doses of this compound significantly inhibited paw edema at all time points. nih.govharvard.edu In an LPS-induced systemic inflammation model, repeated treatment with this derivative also significantly decreased serum levels of the pro-inflammatory cytokine TNF-α. nih.govharvard.edu

The search for new antimicrobial agents has led to the investigation of β-amino acid derivatives. frontiersin.org As this compound is a β-amino acid ester, studies on related structures provide insight into their potential antibacterial properties. Research on a series of derivatives of 3-[(2-hydroxyphenyl)amino]butanoic acid, which also possess a β-amino acid scaffold, revealed notable antimicrobial activity. frontiersin.org

Several of these synthesized compounds exhibited good activity against the Gram-positive bacteria Staphylococcus aureus and Mycobacterium luteum. frontiersin.org The minimum inhibitory concentration (MIC), the lowest concentration of a substance that prevents visible growth of a bacterium, was determined for the most active compounds.

Antibacterial Activity (MIC) of Selected β-Amino Acid Derivatives

| Compound | Staphylococcus aureus MIC (µg/mL) | Mycobacterium luteum MIC (µg/mL) |

|---|---|---|

| Compound 9b | 15.6 | 7.8 |

| Compound 9c | 62.5 | 31.3 |

| Compound 10c | 62.5 | 31.3 |

| Compound 12f | 125 | 62.5 |

The study noted that other derivatives were inactive against these strains, and most compounds showed no inhibition against E. coli, indicating a degree of selectivity in their antibacterial action. frontiersin.org

Integrins are receptors that mediate cell-matrix and cell-cell adhesion and play critical roles in various physiological and pathological processes, including inflammation and cancer. drugbank.com Consequently, integrin antagonists are of significant therapeutic interest. While direct studies on this compound as an integrin antagonist are not prominent, research into structurally related compounds provides a basis for potential activity.

The core structure of the compound is related to phenylalanine. A class of N-acylphenylalanine derivatives has been identified as antagonists of α4β1 and α4β7 integrins. mdpi.com These integrins are expressed on lymphocytes and are involved in inflammatory processes. mdpi.com Compounds like Firategrast, which falls into this class, were designed to reduce the trafficking of lymphocytes into the central nervous system. mdpi.com The antagonist activity is derived from the interaction of the compound's carboxylate group with the integrin's metal ion-dependent adhesion site (MIDAS). mdpi.com This line of research suggests that the amino-phenylpropanoate scaffold could be a viable starting point for designing novel integrin antagonists.

In Silico Biological Evaluation and Toxicological Studies

Computational, or in silico, methods are increasingly used to predict the biological activity and toxicity of chemical compounds, saving time and resources in the early stages of drug discovery. nih.gov These methods include Quantitative Structure-Activity Relationship (QSAR) models, which correlate a compound's chemical structure with its biological or toxicological effects. nih.gov

For derivatives related to this compound, in silico approaches have been applied. In the study of N-(α-bromoacyl)-α-amino esters, a toxicological study was performed computationally alongside experimental screening. nih.govmdpi.com Such studies can predict various toxicological endpoints, including mutagenicity, carcinogenicity, developmental toxicity, and organ toxicity (e.g., hepatotoxicity), based on the chemical's structural features. drugbank.com

Regulatory guidelines, such as those from the International Council for Harmonisation (ICH M7), recommend the use of at least two complementary QSAR methodologies—one expert rule-based and one statistical-based—to assess the mutagenic potential of impurities in pharmaceuticals. These predictive models are developed by training algorithms on large datasets of chemicals with known toxicity profiles. drugbank.com The application of these robust in silico tools allows for the early identification of potential liabilities in drug candidates and their derivatives, guiding safer and more efficient development pathways.

Advanced Analytical and Spectroscopic Characterization in Research

Chromatographic Methods for Purity and Stereoisomer Analysis

Chromatographic techniques are indispensable for assessing the purity and resolving the enantiomers of methyl (3S)-3-amino-3-phenylpropanoate. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Ultra-Performance Liquid Chromatography (UPLC) are routinely utilized, often in conjunction with specialized chiral stationary phases.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the enantiomeric resolution of chiral amines and amino acid esters like this compound. yakhak.org The separation is typically achieved on chiral stationary phases (CSPs), with polysaccharide-based CSPs being particularly effective. nih.gov For instance, amylose (B160209) and cellulose (B213188) phenylcarbamate derived CSPs have demonstrated excellent performance in resolving such compounds. yakhak.org The choice of mobile phase, often a mixture of hexane (B92381) and an alcohol like 2-propanol, is critical for achieving optimal separation. yakhak.orgmdpi.com Method validation in accordance with ICH guidelines ensures the accuracy and precision of the analytical method. yakhak.org

Gas Chromatography (GC)

Gas chromatography is another powerful tool for the analysis of amino acid derivatives. However, due to the polar and non-volatile nature of free amino acids, derivatization is a necessary step for GC-MS analysis. nih.gov Common derivatization involves converting the amino acid ester to a more volatile and thermally stable derivative, such as a pentafluoropropionyl (PFP) derivative. nih.gov This allows for successful separation and quantification. The choice of carrier gas, column temperature, and detector are crucial parameters that are optimized for the specific analyte. google.com While direct GC analysis of methyl 3-amino-3-phenylpropanoate is challenging due to its high boiling point and viscosity, derivatization methods make it amenable to this technique. google.com

Ultra-Performance Liquid Chromatography (UPLC)

UPLC, an evolution of HPLC, utilizes smaller particle size columns to achieve higher resolution, faster analysis times, and greater sensitivity. This technique is increasingly being applied to the analysis of chiral compounds, offering significant advantages over traditional HPLC. While specific UPLC methods for this compound are not extensively detailed in the provided context, its application would follow similar principles to HPLC, leveraging chiral stationary phases for enantioseparation but with improved performance metrics.

Chiral Stationary Phases for Enantioseparation

The successful separation of enantiomers by chromatography hinges on the use of chiral stationary phases (CSPs). Polysaccharide-based CSPs, particularly those derived from amylose and cellulose tris(phenylcarbamate), are widely recognized for their broad applicability and excellent enantiorecognition capabilities. yakhak.orgnih.gov For amino acid esters, hydrogen bonding interactions between the analyte's carbonyl group and the chiral selector play a significant role in chiral recognition. yakhak.org The structure of the CSP, including the type of aromatic groups and substituents on the phenylcarbamate moiety, significantly influences the separation factor (α) and resolution (Rs). yakhak.orgmdpi.com Coated type CSPs have, in some cases, shown better chiral discrimination than covalently bonded types. researchgate.net

Interactive Table: Comparison of Chromatographic Methods

| Feature | HPLC | GC | UPLC |

|---|---|---|---|

| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Similar to HPLC but with smaller particle size columns for higher efficiency. |

| Sample Volatility | Not required. | Required; derivatization often necessary for non-volatile compounds. | Not required. |

| Resolution | Good to excellent. | High. | Excellent to superior. |

| Analysis Speed | Moderate. | Fast. | Very fast. |

| Sensitivity | Good. | High. | Very high. |

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental for confirming the chemical structure of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy, in its various forms, is the most powerful tool for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR, ¹⁹F NMR)

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound would show distinct signals for the protons in different chemical environments. For the closely related methyl propanoate, the spectrum shows three groups of proton resonances corresponding to the CH₃, CH₂, and OCH₃ groups, with expected splitting patterns (a triplet for the terminal CH₃, a quartet for the adjacent CH₂, and a singlet for the ester methyl group) based on the n+1 rule. docbrown.info A similar detailed analysis would be applied to this compound to confirm the presence and connectivity of its protons.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom gives a distinct signal, allowing for the confirmation of the carbon skeleton. mdpi.com Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups. mdpi.com

¹⁹F NMR (Fluorine-19 NMR): While not directly applicable to the parent compound this compound, ¹⁹F NMR is a highly sensitive and powerful technique for analyzing fluorinated analogues or derivatives. rsc.orgnih.gov The large chemical shift range of ¹⁹F makes it very sensitive to the local electronic environment, providing a unique fingerprint for fluorinated compounds. nih.govrsc.org This technique is particularly useful in quantitative analysis due to the lack of background interference. rsc.org

Interactive Table: Expected ¹H NMR Data for this compound (Illustrative)

| Protons | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Coupling Constant (J, Hz) (Predicted) |

|---|---|---|---|

| Phenyl-H | 7.2-7.4 | Multiplet | - |

| CH-N | ~4.2 | Triplet | ~6-8 |

| CH₂ | ~2.7 | Doublet of doublets | ~6-8, ~15 |

| OCH₃ | ~3.6 | Singlet | - |

| NH₂ | Variable | Broad singlet | - |

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and structural features of this compound by analyzing the mass-to-charge ratio (m/z) of its ions. The compound has a molecular formula of C₁₀H₁₃NO₂ and a monoisotopic mass of approximately 179.09 Da. lookchem.com

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 179. The subsequent fragmentation pattern provides valuable structural information. The fragmentation of esters is well-documented and often involves characteristic losses of the alkoxy group or the entire ester functional group. libretexts.orgdocbrown.info Similarly, amines undergo predictable α-cleavage. miamioh.edu For this compound, the fragmentation is expected to proceed through several key pathways, including cleavage adjacent to the nitrogen atom and fragmentation of the ester moiety.

Key expected fragments include:

Benzylic Cleavage: The bond between the chiral carbon (C3) and the adjacent methylene (B1212753) carbon (C2) can break, leading to the formation of a stable benzylic amine fragment.

Ester Fragmentation: Common losses from the ester group include the methoxy (B1213986) radical (•OCH₃) or the entire carbomethoxy group (•COOCH₃). researchgate.net

Phenyl Group Fragmentation: The stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91 is a common fragment for compounds containing a benzyl (B1604629) group.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Ratio | Proposed Ion Formula | Corresponding Neutral Loss | Fragmentation Pathway |

| 179 | [C₁₀H₁₃NO₂]⁺ | - | Molecular Ion (M⁺) |

| 120 | [C₈H₁₀N]⁺ | •CH₂COOCH₃ | Cleavage of the C2-C3 bond |

| 104 | [C₇H₆N]⁺ | •CH₂COOCH₃, -H₂ | Further fragmentation |

| 91 | [C₇H₇]⁺ | •CH(NH₂)CH₂COOCH₃ | Formation of Tropylium ion |

| 77 | [C₆H₅]⁺ | •C₄H₈NO₂ | Phenyl cation |

This predicted fragmentation pattern allows for the unambiguous identification of the compound and can be used to distinguish it from its isomers.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, the IR spectrum is characterized by absorption bands corresponding to its primary amine, ester, and aromatic functionalities. While a specific spectrum for this exact compound is not widely published, the expected absorption regions can be accurately predicted based on extensive databases and the analysis of similar molecules. researchgate.net

The key vibrational modes and their expected frequencies are:

N-H Stretch: The primary amine group will exhibit symmetric and asymmetric stretching vibrations.

C=O Stretch: The ester carbonyl group gives rise to a strong, sharp absorption band.

C-O Stretch: The C-O single bonds of the ester group will show characteristic stretches.

Aromatic C-H and C=C Stretches: The phenyl group will produce several bands corresponding to C-H stretching above 3000 cm⁻¹ and C=C ring stretching in the 1600-1450 cm⁻¹ region.

Table 2: Characteristic Infrared Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

| 3400-3250 | N-H Asymmetric & Symmetric Stretch | Primary Amine | Medium-Weak |

| 3100-3000 | C-H Aromatic Stretch | Phenyl Ring | Medium-Weak |

| 2995-2850 | C-H Aliphatic Stretch | CH, CH₂ | Medium |

| 1750-1735 | C=O Stretch | Ester | Strong |

| 1600-1585, 1500-1450 | C=C Ring Stretch | Phenyl Ring | Medium |

| 1640-1560 | N-H Bend (Scissoring) | Primary Amine | Medium |

| 1250-1150 | C-O Stretch | Ester | Strong |

| 1150-1050 | C-N Stretch | Amine | Medium |

These characteristic peaks provide a molecular fingerprint, allowing for rapid confirmation of the compound's functional group composition.

X-ray Diffraction Studies for Solid-State Structure

X-ray diffraction on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state structure, including absolute configuration. While a published crystal structure for this compound was not found, analysis of closely related derivatives provides significant insight into the methodology and the structural information that can be obtained.

For instance, a study on methyl (2R,3S)-3-[(tert-butylsulfinyl)amino]-2-fluoro-3-phenylpropanoate, a derivative, successfully elucidated its solid-state structure. nih.gov The analysis revealed the compound crystallized in an orthorhombic system and provided exact measurements of bond lengths, bond angles, and torsional angles, confirming the absolute configuration at its chiral centers. nih.gov

A similar X-ray diffraction study on this compound would yield critical data, including:

Absolute Stereochemistry: Unambiguous confirmation of the (S) configuration at the C3 chiral center.

Molecular Conformation: The preferred spatial orientation of the phenyl, amino, and methyl ester groups relative to each other.

Intermolecular Interactions: Identification of hydrogen bonding patterns involving the amine's N-H donors and the ester's carbonyl oxygen acceptor, which dictate the crystal packing.

Crystallographic Data: Determination of the crystal system, space group, and unit cell dimensions.

This information is invaluable for understanding the compound's physical properties and its interactions in a biological context.

Method Development and Validation in Analytical Chemistry

The development and validation of analytical methods are crucial for ensuring the quality and purity of chiral compounds like this compound. High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose, particularly for determining enantiomeric purity.

Method Development: The primary challenge is the separation of the (3S)-enantiomer from its (3R)-counterpart. This is achieved using a chiral stationary phase (CSP). registech.com The development process involves:

Column Selection: Choosing an appropriate CSP. Macrocyclic glycopeptide phases (e.g., teicoplanin-based CHIROBIOTIC T) are often successful for separating underivatized amino acid and amino ester enantiomers. sigmaaldrich.comsigmaaldrich.com

Mobile Phase Screening: Testing different mobile phase systems to achieve optimal resolution. Common modes include polar ionic, reversed-phase, and normal-phase, often consisting of solvents like methanol (B129727) or acetonitrile (B52724) with acidic or basic additives to control the ionization state of the analyte. sigmaaldrich.commerckmillipore.com

Optimization: Fine-tuning parameters such as mobile phase composition, flow rate, and column temperature to maximize resolution and minimize analysis time.

Method Validation: Once a suitable method is developed, it must be validated according to guidelines from the International Conference on Harmonisation (ICH) to prove its suitability for its intended purpose. gavinpublishers.comnih.gov Key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, most importantly its ability to separate the (S)- and (R)-enantiomers from each other and any impurities.

Linearity: Demonstrating that the detector response is directly proportional to the analyte concentration over a specified range.

Range: The interval between the upper and lower concentrations of the analyte for which the method has been shown to be accurate, precise, and linear.

Accuracy: The closeness of the test results to the true value, often assessed by analyzing samples with known concentrations or by recovery studies. scielo.org.pe

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day). scielo.org.pe

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. scielo.org.pe

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

A validated chiral HPLC method is essential for the quality control of this compound, ensuring its chemical and enantiomeric purity.

Computational and Theoretical Studies of Methyl 3s 3 Amino 3 Phenylpropanoate

Conformational Analysis and Molecular Modeling

Conformational analysis is fundamental to understanding the three-dimensional structure of a molecule, which in turn dictates its biological activity. For a flexible molecule like methyl (3S)-3-amino-3-phenylpropanoate, with several rotatable bonds, a multitude of conformations are possible. Molecular modeling techniques, particularly molecular mechanics, are employed to explore the potential energy surface and identify low-energy, stable conformers.

The conformational space of this molecule is primarily defined by the torsion angles around the Cα-Cβ and Cβ-C(phenyl) bonds, as well as the orientation of the methyl ester group. Theoretical studies on similar amino acid esters, such as phenylalanine methyl ester, have shown that the conformational behavior is governed by a delicate balance of steric hindrance and hyperconjugative interactions. nih.gov In the case of this compound, the phenyl group and the amino group at the β-carbon introduce distinct steric and electronic effects that influence the preferred spatial arrangement of the molecule.

Computational models can predict the relative energies of different conformers, providing a probability distribution of the molecular shapes present in a given environment. For instance, different staggered conformations (gauche and anti) around the Cα-Cβ bond will have varying energy levels. The interplay of intramolecular forces, such as hydrogen bonding between the amino group and the ester carbonyl, can also play a significant role in stabilizing certain conformations.

| Conformer | Dihedral Angle (N-Cβ-Cα-C=O) | Relative Energy (kcal/mol) | Key Intramolecular Interaction |

|---|---|---|---|

| Anti | ~180° | 0.00 | Extended conformation, minimal steric clash |

| Gauche (+) | ~60° | 1.25 | Potential for weak N-H---O=C hydrogen bond |

| Gauche (-) | ~-60° | 1.50 | Steric interaction between phenyl and ester groups |

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a deeper understanding of the electronic structure of this compound. These calculations can determine a wide range of molecular properties, including the energies of frontier molecular orbitals (HOMO and LUMO), the molecular electrostatic potential (MEP), and atomic charges.

The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) are crucial for predicting a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. For aromatic amino acid esters, the HOMO is typically localized on the phenyl ring, while the LUMO may be distributed over the ester group.

The Molecular Electrostatic Potential (MEP) map is another valuable tool derived from quantum chemical calculations. It visualizes the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In this compound, the oxygen atoms of the ester group would exhibit a negative potential (red/yellow), while the hydrogen atoms of the amino group would show a positive potential (blue), indicating sites for potential intermolecular interactions like hydrogen bonding.

| Property | Calculated Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 2.1 D |

Docking and Molecular Dynamics Simulations (e.g., with Target Proteins)

To understand the potential biological role of this compound, molecular docking and molecular dynamics (MD) simulations can be employed. These computational techniques predict how the molecule might bind to a specific protein target and the stability of the resulting complex.

Molecular docking algorithms place the molecule (the ligand) into the binding site of a protein and score the different poses based on their steric and electrostatic complementarity. For example, derivatives of β-phenylalanine have been investigated as inhibitors of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. nih.gov A docking study of this compound into the active site of DPP-IV could reveal potential binding modes. Key interactions might include hydrogen bonds between the amino group of the ligand and acidic residues in the active site, as well as π-π stacking between the phenyl ring and aromatic residues of the protein.

Following docking, molecular dynamics simulations can be performed to study the dynamic behavior of the ligand-protein complex over time. MD simulations provide insights into the stability of the binding pose, the flexibility of the ligand and the protein, and the role of solvent molecules. These simulations can help to refine the binding hypothesis and provide a more accurate estimation of the binding free energy.

| Parameter | Value | Interpretation |

|---|---|---|

| Binding Energy (kcal/mol) | -8.5 | Indicates a favorable binding interaction |

| Key Interacting Residues | Tyr228, Glu205, Arg125 | Highlights specific amino acids involved in binding |

| Types of Interactions | Hydrogen bonds, π-π stacking, hydrophobic interactions | Describes the nature of the binding forces |

Structure-Activity Relationship (SAR) Derivation

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity. While direct SAR studies on this compound are not extensively reported, computational methods like Quantitative Structure-Activity Relationship (QSAR) analysis on related compounds can provide valuable insights.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful tools for deriving SAR. In a study on β-phenylalanine derivatives as DPP-IV inhibitors, 3D-QSAR models were successfully developed. nih.gov These models use a set of aligned molecules with known activities to generate statistical models that relate the steric, electrostatic, hydrophobic, and hydrogen-bonding fields of the molecules to their biological potency.

The resulting contour maps from CoMFA and CoMSIA analyses can guide the design of new, more potent analogues. For example, a contour map might indicate that a bulky, electropositive substituent at a particular position on the phenyl ring would enhance activity, while a bulky group near the ester moiety might be detrimental. These predictive models are invaluable in medicinal chemistry for optimizing lead compounds.

| Parameter | Value | Significance |

|---|---|---|

| Cross-validated r² (q²) | 0.759 | Indicates good predictive ability of the model |

| Steric Field Contribution | 65% | Suggests that the shape and size of the molecule are critical for activity |

| Electrostatic Field Contribution | 35% | Highlights the importance of charge distribution for binding |

Emerging Research Areas and Future Directions

Green Chemistry Approaches in Synthesis

In line with the principles of sustainable chemistry, research efforts are increasingly directed towards developing environmentally benign methods for the synthesis of methyl (3S)-3-amino-3-phenylpropanoate. These approaches aim to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency.

One notable green approach is the development of one-pot synthesis methodologies. These processes combine multiple reaction steps into a single operation, thereby avoiding the need for isolation and purification of intermediates. This not only simplifies the synthetic procedure but also significantly reduces solvent consumption and waste generation. A patented one-pot technique for producing 3-amino-3-phenylpropionic acid esters involves the reaction of benzaldehyde, malonic acid, and ammonium acetate in a suitable solvent, followed by in-situ esterification. This method is highlighted for its high selectivity, good yields, and reduced impurity profile, making it a more environmentally friendly alternative to traditional multi-step syntheses.

Biocatalysis , the use of enzymes to catalyze chemical reactions, represents another cornerstone of green chemistry in the synthesis of this compound. Lipases, in particular, have been extensively investigated for the kinetic resolution of racemic β-amino esters. For instance, lipase PSIM from Burkholderia cepacia has been effectively used in the hydrolysis of racemic β-amino carboxylic ester hydrochloride salts to produce the corresponding (S)-amino acids with excellent enantiomeric excess (≥99%). This enzymatic method offers a highly selective and mild alternative to conventional chemical resolutions.

Table 1: Comparison of Green Synthesis Approaches

| Approach | Key Features | Advantages |

| One-Pot Synthesis | Multiple reaction steps in a single vessel. | Reduced waste, simplified procedure, higher efficiency. |

| Lipase-Catalyzed Resolution | Use of enzymes for stereoselective hydrolysis. | High enantioselectivity, mild reaction conditions, environmentally friendly. |

Applications in Materials Science

While primarily known as a pharmaceutical intermediate, the unique chemical structure of this compound makes it a potential candidate for applications in materials science, particularly in the synthesis of biodegradable and chiral polymers.